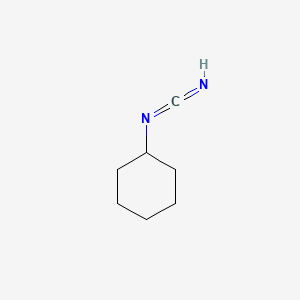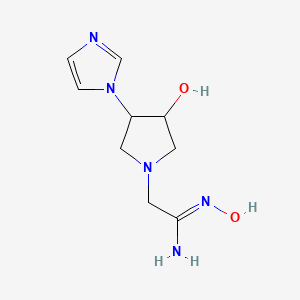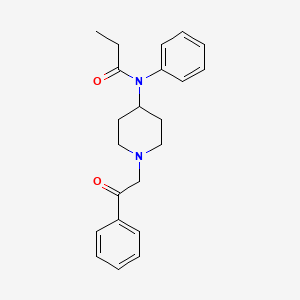
4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide typically involves the bromination of 2,3,5,6-tetrafluoropyridine. One common method includes the reaction of 2,3,5,6-tetrafluoropyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of electrochemical methods for bromination has also been explored to minimize waste and improve the sustainability of the process .
化学反应分析
Types of Reactions
4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminomethyl derivative .
科学研究应用
4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide involves its ability to act as an electrophile in chemical reactions. The bromine atom is highly reactive and can be readily substituted by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
相似化合物的比较
Similar Compounds
4-(Bromomethyl)pyridine hydrobromide: Similar in structure but lacks the fluorine atoms, which can significantly alter its reactivity and applications.
2-(Bromomethyl)-6-methylpyridine hydrobromide:
Uniqueness
The presence of fluorine atoms in 4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide makes it unique compared to other bromomethylpyridine derivatives.
属性
分子式 |
C6H3Br2F4N |
|---|---|
分子量 |
324.90 g/mol |
IUPAC 名称 |
4-(bromomethyl)-2,3,5,6-tetrafluoropyridine;hydrobromide |
InChI |
InChI=1S/C6H2BrF4N.BrH/c7-1-2-3(8)5(10)12-6(11)4(2)9;/h1H2;1H |
InChI 键 |
HQRWCGBBTINOAD-UHFFFAOYSA-N |
规范 SMILES |
C(C1=C(C(=NC(=C1F)F)F)F)Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



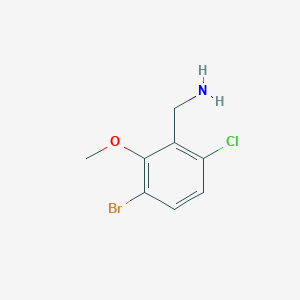
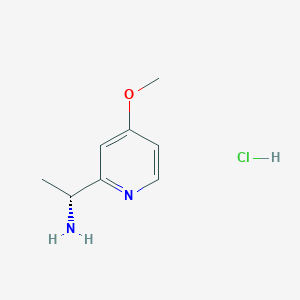

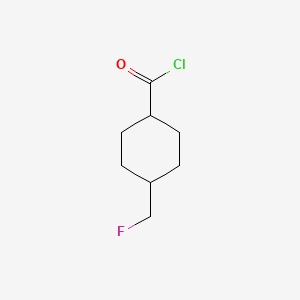
![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)


![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)

